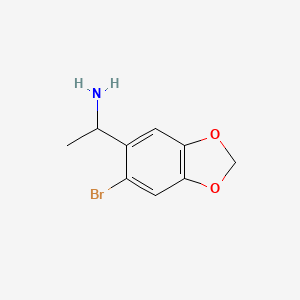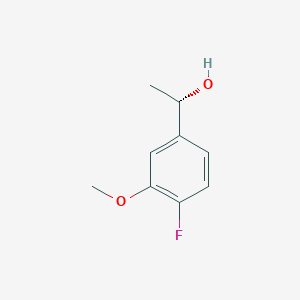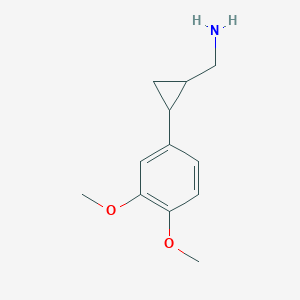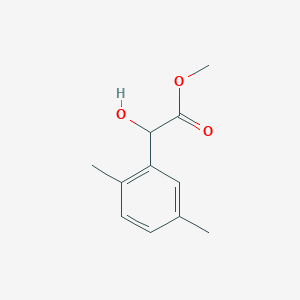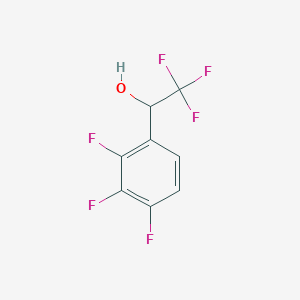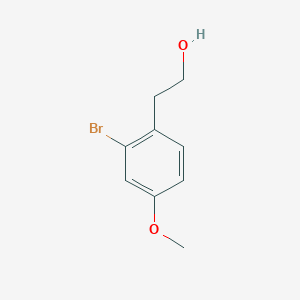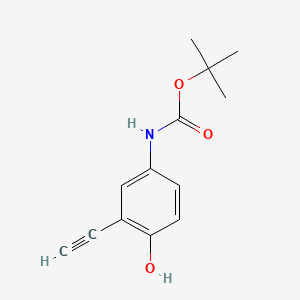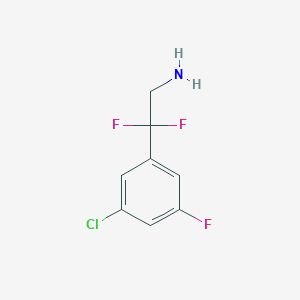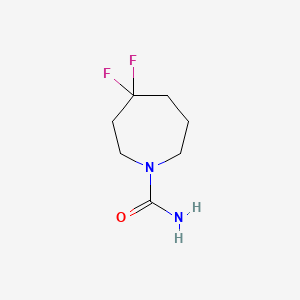
4,4-Difluoroazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoroazepane-1-carboxamide is a chemical compound with the molecular formula C7H12F2N2O It is characterized by the presence of a seven-membered azepane ring substituted with two fluorine atoms at the 4-position and a carboxamide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroazepane-1-carboxamide typically involves the fluorination of azepane derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of azepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluoroazepane is then reacted with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to handle the reactive fluorinating agents and carboxylating agents.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoroazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with azide or cyano groups.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoroazepane-1-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.
Wirkmechanismus
The mechanism of action of 4,4-Difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The carboxamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact molecular pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Fluoroazepane-1-carboxamide: A related compound with a single fluorine atom at the 4-position.
4,4-Dichloroazepane-1-carboxamide: A compound with chlorine atoms instead of fluorine at the 4-position.
Azepane-1-carboxamide: The parent compound without any halogen substitution.
Uniqueness: 4,4-Difluoroazepane-1-carboxamide is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12F2N2O |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
4,4-difluoroazepane-1-carboxamide |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)2-1-4-11(5-3-7)6(10)12/h1-5H2,(H2,10,12) |
InChI-Schlüssel |
CLWTUEOCVGAFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCN(C1)C(=O)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



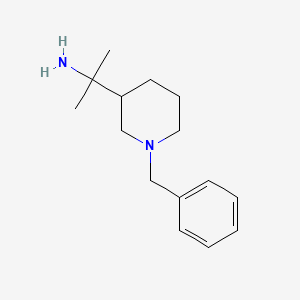
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

